![molecular formula C7H12O3 B13497574 {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,6-Dioxabicyclo[321]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a cyclization reaction to form the bicyclic acetal structure . Another method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as ring-opening polymerization, which can lead to the formation of polymers with unique properties . Additionally, the presence of oxygen atoms in the ring system can facilitate interactions with other molecules, enhancing its reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
8-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring, which alters its chemical properties and reactivity.
Uniqueness
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is unique due to its specific arrangement of oxygen atoms in the bicyclic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-6(9-5-7)1-2-10-7/h6,8H,1-5H2 |
Clé InChI |
YVLHPTLEOXZMJY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC1OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


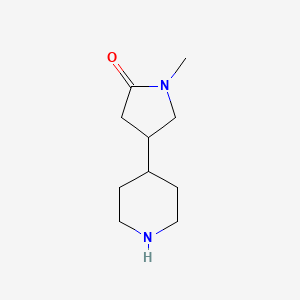


![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
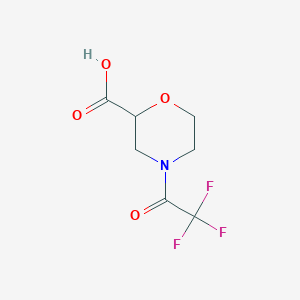
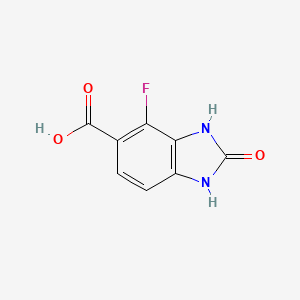
![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)
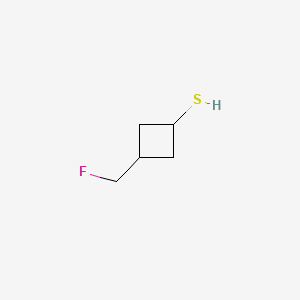
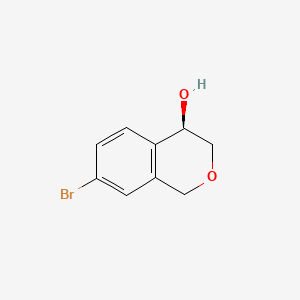
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)

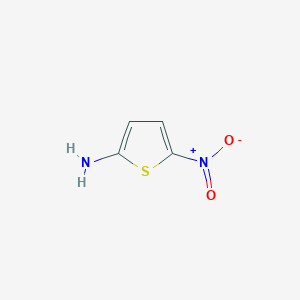
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
